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ADME Profile & Pharmacokinetic Parameters

The table below summarizes the key quantitative ADME data for Capmatinib from a study involving healthy

male volunteers after a single 600 mg oral dose of 14C-labeled capmatinib [1].

Parameter Value / Finding

Absorption

Extent of Absorption ~50% (49.6%) [1]

Tmax (Median) 2 hours [1]

Distribution

Apparent Volume of Distribution (Vz/F) 473 L (Geometric Mean) [1]

Plasma Radioactivity (Parent Compound) 42.9% ± 2.9% [1]

Metabolism

Major Metabolite M16 (formed via lactam formation) [1]
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Parameter Value / Finding

Primary Metabolizing Enzyme (M16) Aldehyde Oxidase (AO) [1]

Major CYP Enzyme CYP3A4 [1]

Elimination

Plasma Elimination Half-life 7.84 hours (Mean) [1]

Primary Excretion Routes Feces (~78%, 42% as metabolites), Urine (~22%) [1]

Recovery (within 7 days) ~100% of administered radioactivity [1]

Metabolic Pathways and Experimental Protocols

Capmatinib undergoes extensive metabolism in the body. The major metabolic reactions include lactam

formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-

oxygenation, and glucuronidation [1].

The following diagram illustrates the primary metabolic pathways and the key enzymes involved:
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Key Experimental Methodologies

The data in the ADME study was generated using the following key experimental protocols [1]:

Clinical Study Design: A single oral dose of 600 mg 14C-labeled capmatinib was administered to six

healthy male volunteers.
Sample Collection and Analysis: Mass balance was determined by measuring total radioactivity in

blood, plasma, urine, and feces over a 7-day period.
Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were

generated using High-Performance Liquid Chromatography (HPLC) coupled with radiometric
detection. Metabolite structures were elucidated using mass spectrometry (MS) and by comparison

with synthetically derived reference compounds.
In Vitro Enzyme Phenotyping:

CYP Phenotyping: The role of specific cytochrome P450 enzymes was investigated using
human liver microsomes (HLM) with chemical inhibitors and recombinant CYP enzymes.

Aldehyde Oxidase Phenotyping: The formation of the major metabolite M16 was studied in
human liver cytosol (HLC) with specific inhibitors to identify the responsible enzyme.

Research and Clinical Considerations

Hepatotoxicity Risk: Be aware that capmatinib is associated with a risk of hepatotoxicity. Clinical

monitoring of liver tests is recommended before treatment, every 2 weeks during the first 3 months,
and monthly thereafter [2].

Drug-Drug Interactions: Since CYP3A4 is involved in capmatinib's metabolism, co-administration
with strong CYP3A4 inhibitors or inducers may require dose adjustments [2]. Capmatinib is also a

substrate of aldehyde oxidase [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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